molecular formula C21H15FN4O B5259312 (2Z)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5259312
M. Wt: 358.4 g/mol
InChI Key: WSOBQBUJOUQHPU-KAMYIIQDSA-N
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Description

The compound (2Z)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic molecule It features a complex structure with multiple functional groups, including a fluorophenyl group, a pyrrole ring, a benzimidazole moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or a similar method.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, using a fluorophenyl boronic acid and a suitable halogenated pyrrole derivative.

    Synthesis of the Benzimidazole Moiety: The benzimidazole ring can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative.

    Formation of the Prop-2-enenitrile Backbone: The final step involves the formation of the prop-2-enenitrile backbone, which can be achieved through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and benzimidazole rings.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the nitrile group results in primary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe for studying biological systems.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

    Electronic Materials: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (2Z)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[1-(2-chlorophenyl)-1H-pyrrol-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (2Z)-3-[1-(2-bromophenyl)-1H-pyrrol-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (2Z)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile imparts unique electronic properties, influencing its reactivity and interactions with biological targets

Properties

IUPAC Name

(Z)-3-[1-(2-fluorophenyl)pyrrol-2-yl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O/c1-27-16-8-9-18-19(12-16)25-21(24-18)14(13-23)11-15-5-4-10-26(15)20-7-3-2-6-17(20)22/h2-12H,1H3,(H,24,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOBQBUJOUQHPU-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CN3C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CN3C4=CC=CC=C4F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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